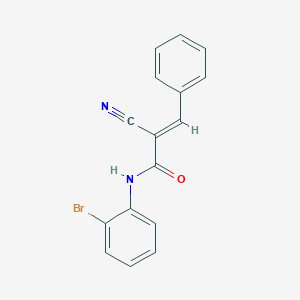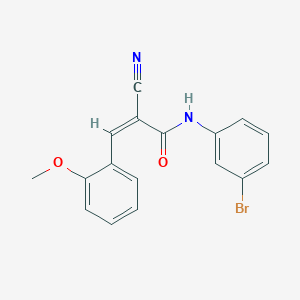![molecular formula C16H18O4 B255320 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255320.png)
6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as DECC, is a synthetic compound that belongs to the class of chromene derivatives. It is a potential drug candidate that has been studied extensively for its various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not fully understood, but it is believed to exert its effects through various pathways. 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Furthermore, 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been found to modulate the activity of certain neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has also been found to induce the expression of certain genes that are involved in the regulation of cell growth and apoptosis. Moreover, 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been shown to modulate the activity of certain neurotransmitters, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several advantages and limitations for lab experiments. One of the advantages is its potential therapeutic applications in various diseases. 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is also relatively easy to synthesize, and its purity can be improved by recrystallization. However, one of the limitations of 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is its limited solubility in water, which may affect its bioavailability. Moreover, the exact mechanism of action of 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not fully understood, which may limit its clinical applications.
Orientations Futures
There are several future directions for the research on 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. One of the directions is to further investigate its mechanism of action and identify its molecular targets. This will help in the development of more specific and effective drugs based on 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. Another direction is to study the pharmacokinetics and pharmacodynamics of 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, which will help in the optimization of its dosing regimen. Moreover, the potential applications of 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in combination with other drugs or therapies should be explored. Finally, the development of novel synthetic analogs of 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one with improved properties should be investigated.
Conclusion:
In conclusion, 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is required to fully understand its potential as a drug candidate.
Méthodes De Synthèse
The synthesis of 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves the reaction between 2,3-dihydrocyclopenta[c]chromene-4,6-dione and diethylamine in the presence of acetic acid. This reaction yields the desired product, 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. The purity of the compound can be improved by recrystallization using appropriate solvents.
Applications De Recherche Scientifique
6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit significant anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, 6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Nom du produit |
6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one |
|---|---|
Formule moléculaire |
C16H18O4 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
6,7-diethoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C16H18O4/c1-3-18-13-9-8-11-10-6-5-7-12(10)16(17)20-14(11)15(13)19-4-2/h8-9H,3-7H2,1-2H3 |
Clé InChI |
CVURHXLRSSLYEP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=C(C=C1)C3=C(CCC3)C(=O)O2)OCC |
SMILES canonique |
CCOC1=C(C2=C(C=C1)C3=C(CCC3)C(=O)O2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![isopropyl 2-{3-nitrobenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B255243.png)
![1-[5-Methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B255245.png)
![N-(4-morpholinyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255248.png)



![3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255254.png)
![3-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255255.png)
![3-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255256.png)
![2-{1-[(1-ethyl-2(1H)-quinolinylidene)methyl]-2,2,2-trifluoroethylidene}malononitrile](/img/structure/B255257.png)
![Butyl 3-{[(propylamino)carbonyl]amino}benzoate](/img/structure/B255258.png)

